molecular formula C16H16N4OS B11287799 N-(3,5-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

N-(3,5-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

Cat. No.: B11287799
M. Wt: 312.4 g/mol
InChI Key: IZAMATZQWFATLG-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, an imidazo[4,5-B]pyridine ring, and a sulfanylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves a multi-step process. The initial step often includes the formation of the imidazo[4,5-B]pyridine ring through a cyclization reaction. This is followed by the introduction of the dimethylphenyl group via a substitution reaction. The final step involves the addition of the sulfanylacetamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imidazo[4,5-B]pyridine ring to its dihydro form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazo[4,5-B]pyridine derivatives.

    Substitution: Various substituted acetamides and thioethers.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

N-(3,5-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C16H16N4OS/c1-10-6-11(2)8-12(7-10)18-14(21)9-22-16-19-13-4-3-5-17-15(13)20-16/h3-8H,9H2,1-2H3,(H,18,21)(H,17,19,20)

InChI Key

IZAMATZQWFATLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3)C

Origin of Product

United States

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